molecular formula C11H14N2O3S B5753335 4-[allyl(methylsulfonyl)amino]benzamide

4-[allyl(methylsulfonyl)amino]benzamide

Cat. No. B5753335
M. Wt: 254.31 g/mol
InChI Key: XDKNWSNGENIFOS-UHFFFAOYSA-N
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Description

4-[Allyl(methylsulfonyl)amino]benzamide, also known as AMSB, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic benefits. It belongs to the class of sulfonylurea compounds, which have been extensively studied for their ability to regulate blood glucose levels in patients with diabetes. AMSB has been found to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor activities.

Scientific Research Applications

4-[allyl(methylsulfonyl)amino]benzamide has been investigated for its potential therapeutic applications in a range of diseases, including inflammation, pain, and cancer. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-[allyl(methylsulfonyl)amino]benzamide also possesses analgesic properties and has been shown to reduce pain in animal models of neuropathic and inflammatory pain. In addition, 4-[allyl(methylsulfonyl)amino]benzamide has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 4-[allyl(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 4-[allyl(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation and immune responses. 4-[allyl(methylsulfonyl)amino]benzamide also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy homeostasis. In addition, 4-[allyl(methylsulfonyl)amino]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]benzamide has been found to exert a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other immune cells. 4-[allyl(methylsulfonyl)amino]benzamide also reduces the expression of inflammatory mediators, such as COX-2 and iNOS, in various cell types. In addition, 4-[allyl(methylsulfonyl)amino]benzamide has been found to activate the AMPK pathway, which leads to the inhibition of mTOR signaling and the induction of autophagy. 4-[allyl(methylsulfonyl)amino]benzamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Advantages and Limitations for Lab Experiments

4-[allyl(methylsulfonyl)amino]benzamide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. However, there are also some limitations to the use of 4-[allyl(methylsulfonyl)amino]benzamide in laboratory experiments. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been extensively studied. In addition, the optimal dosing and administration regimen for 4-[allyl(methylsulfonyl)amino]benzamide have not been established.

Future Directions

There are several future directions for research on 4-[allyl(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective analogs of 4-[allyl(methylsulfonyl)amino]benzamide that can be used for therapeutic applications. Another area of research is the investigation of the pharmacokinetic properties of 4-[allyl(methylsulfonyl)amino]benzamide and its potential for use in clinical trials. In addition, the role of 4-[allyl(methylsulfonyl)amino]benzamide in the regulation of autophagy and apoptosis in cancer cells warrants further investigation. Finally, the potential of 4-[allyl(methylsulfonyl)amino]benzamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored.
Conclusion:
In conclusion, 4-[allyl(methylsulfonyl)amino]benzamide is a small molecule with a range of pharmacological properties that make it an attractive target for therapeutic development. Its anti-inflammatory, analgesic, and anti-tumor activities have been extensively studied, and its mechanism of action is believed to involve the modulation of multiple signaling pathways. While there are some limitations to the use of 4-[allyl(methylsulfonyl)amino]benzamide in laboratory experiments, its potential for use in clinical trials warrants further investigation. Future research on 4-[allyl(methylsulfonyl)amino]benzamide should focus on the development of more potent and selective analogs, the investigation of its pharmacokinetic properties, and its potential for use in the treatment of other diseases.

Synthesis Methods

The synthesis of 4-[allyl(methylsulfonyl)amino]benzamide involves the reaction of 4-aminobenzamide with allyl methyl sulfone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted to 4-[allyl(methylsulfonyl)amino]benzamide by acidification. The overall yield of the synthesis process is moderate, but the purity of the final product can be improved through recrystallization.

properties

IUPAC Name

4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-8-13(17(2,15)16)10-6-4-9(5-7-10)11(12)14/h3-7H,1,8H2,2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKNWSNGENIFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Allyl(methylsulfonyl)amino]benzamide

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